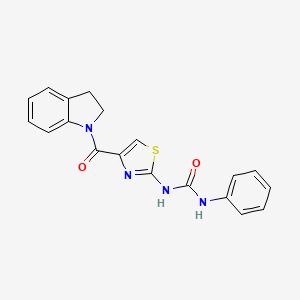

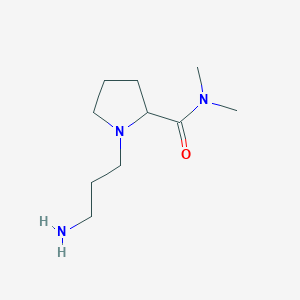

![molecular formula C18H17N3O4 B2530389 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797308-04-3](/img/structure/B2530389.png)

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives of chromene and pyrazole compounds. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement, as described in the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives . Additionally, the synthesis of 4H-pyrano[3,2-c]chromene derivatives has been achieved through a one-pot base-catalyzed cyclocondensation reaction involving 1H-pyrazole-4-carbaldehyde, malononitrile, and 4-hydroxy coumarin . These methods provide a foundation for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 4-oxo-4H-chromene-2-carboxamide moiety, which has been crystallized and studied in various forms . The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom are notable features . These structural insights are relevant to understanding the molecular conformation of the compound .

Chemical Reactions Analysis

The chemical reactivity of chromene and pyrazole derivatives can be inferred from the synthesis of various related compounds. For instance, the unexpected formation of a carboxamide moiety joined to a substituted pyrazoline ring during the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine indicates the potential for unexpected reactions and the formation of novel structures . Additionally, the Michael addition of active methylene compounds to benzoylchromenes has been used to synthesize new pyrano[3,4-c]chromene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystalline structure, as well as their spectroscopic data, which are used to elucidate the structures of synthesized compounds . The antimicrobial activities of some synthesized chromene derivatives have been evaluated, indicating their potential biological relevance . These properties are essential for understanding the behavior and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

The synthesis of chromene derivatives, including structures similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, often involves one-pot multi-component reactions. For example, tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives have been synthesized via one-pot three-component condensation, highlighting the use of nontoxic and biodegradable catalysts like starch solution, which presents a highly efficient homogeneous catalysis method with simple work-up procedures and short reaction times (Hazeri et al., 2014). Additionally, microwave-assisted synthesis has been employed for rapid and efficient production of tetrazolyl pyrazole amides, indicative of the versatility in the synthesis approaches for related compounds (Hu et al., 2011).

Catalysis and Green Chemistry

Innovative catalytic methods have been developed for the synthesis of chromene derivatives, such as the use of 1-methylimidazolium tricyanomethanide nano molten salt for catalyzing tandem Knoevenagel-Michael cyclocondensation, which offers a rapid and solvent-free method at room temperature (Zolfigol et al., 2016). Similarly, Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts have been utilized under ultrasonic irradiation or reflux conditions in water, promoting an efficient, environmentally benign synthesis pathway with operational simplicity and excellent yields (Esmaeilpour et al., 2015).

Antimicrobial Applications

Some chromene derivatives have demonstrated antimicrobial activities, for instance, the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans (Aytemir et al., 2003).

Structural and Spectroscopic Studies

Structural elucidation of chromene derivatives through X-ray crystallography and spectroscopic techniques provides insights into their molecular conformations and potential applications. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has revealed interesting conformational aspects that could influence their chemical reactivity and interaction with biological targets (Reis et al., 2013).

Eigenschaften

IUPAC Name |

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-14-6-7-24-10-12(14)13(20-21)9-19-18(23)17-8-15(22)11-4-2-3-5-16(11)25-17/h2-5,8H,6-7,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTYYKMVJRCMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)

![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)